molecular formula C14H18O6 B015520 Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside CAS No. 3162-96-7

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

Cat. No.: B015520
CAS No.: 3162-96-7
M. Wt: 282.29 g/mol
InChI Key: VVSWDMJYIDBTMV-BTZLDLHRSA-N
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Description

Methyl 4,6-O-benzylidene-α-D-glucopyranoside (MBG) is a carbohydrate derivative widely used in glycosylation studies and synthetic organic chemistry. Its structure features a benzylidene acetal protecting group at the 4,6-positions and a methyl group at the anomeric carbon, locking the α-configuration (Figure 1). This protection stabilizes the pyranose ring and enables selective functionalization at the 2- and 3-hydroxyl groups .

Properties

IUPAC Name

(4aR,6S,7R,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
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InChI

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12-,13?,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSWDMJYIDBTMV-BTZLDLHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20953584
Record name (4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
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Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside
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CAS No.

3162-96-7
Record name Methyl 4,6-O-benzylidene-α-D-glucopyranoside
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Record name (4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
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Record name Methyl 4,6-O-benzylidene-α-D-glucopyranoside
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Biological Activity

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside (M4,6-BG) is a glycoside derivative that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological properties of M4,6-BG, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

M4,6-BG is characterized by the following chemical properties:

  • Molecular Formula : C₁₄H₁₈O₆
  • Molecular Weight : 282.29 g/mol
  • Melting Point : 164-167 °C
  • Density : 1.4 g/cm³
  • Boiling Point : 473 °C at 760 mmHg

The structure includes a benzylidene group that contributes to its biological activity by enhancing interaction with biological targets.

Synthesis of this compound

The synthesis of M4,6-BG typically involves the acylation of D-glucopyranoside derivatives. A notable method includes the direct acylation approach where various acyl derivatives are prepared for biological screening. The synthesis process has been documented to yield high purity compounds suitable for further biological evaluation .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of M4,6-BG derivatives against several human pathogenic bacteria using the disc diffusion method. The results indicated significant antibacterial activity against:

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14
Salmonella typhimurium11

These findings suggest that modifications to the benzylidene moiety can enhance the antibacterial efficacy of glucopyranoside derivatives .

Anticancer Activity

In addition to its antibacterial properties, M4,6-BG has been investigated for its anticancer potential. A study conducted on various cancer cell lines revealed that M4,6-BG exhibited cytotoxic effects at specific concentrations. The mechanism of action appears to involve apoptosis induction and cell cycle arrest:

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The anticancer activity was attributed to its ability to modulate signaling pathways associated with cell survival and proliferation .

Case Study 1: Antibacterial Screening

A comprehensive screening of M4,6-BG derivatives against four pathogenic bacteria demonstrated that certain derivatives had enhanced activity compared to the parent compound. The study highlighted how structural modifications could lead to improved antimicrobial properties.

Case Study 2: Anticancer Efficacy

In a controlled laboratory setting, the effects of M4,6-BG on HeLa cells were analyzed. The results indicated a significant reduction in cell viability after treatment with M4,6-BG at concentrations above 25 µM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Scientific Research Applications

Scientific Research Applications

  • Antibacterial Activity
    • MBCG has been tested for its in vitro antibacterial properties. Studies indicate that it exhibits significant activity against various bacterial strains. This makes it a potential candidate for developing new antibacterial agents .
  • Carbohydrate Synthesis
    • The compound serves as a versatile building block in the synthesis of complex carbohydrates. Its structural features allow for modifications that can lead to the creation of various glycosides and oligosaccharides essential in glycoscience research .
  • Drug Formulation
    • MBCG is utilized in drug formulation processes due to its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs). Its derivatives can improve bioavailability and therapeutic efficacy of drugs .
  • Biochemical Research
    • In biochemical studies, MBCG is employed as a substrate or inhibitor in enzyme assays. It helps in understanding enzyme mechanisms and interactions within metabolic pathways involving carbohydrates .

Case Study 1: Antibacterial Efficacy

A study conducted by Andary et al. (1982) demonstrated the antibacterial effects of MBCG against several strains of bacteria. The compound was shown to inhibit bacterial growth effectively at varying concentrations, suggesting its potential use in developing new antibacterial therapies .

Case Study 2: Synthesis of Glycosides

Research published in the Journal of Organic Chemistry details a one-step synthesis method for producing MBCG from simple precursors. This method highlights its utility in synthesizing glycosides efficiently, which are crucial for various biological applications .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Antibacterial ActivityIn vitro testing against bacterial strainsSignificant inhibition observed (Andary et al., 1982)
Carbohydrate SynthesisBuilding block for complex carbohydrate synthesisVersatile modifications possible
Drug FormulationEnhances solubility and stability of APIsImproves bioavailability
Biochemical ResearchUsed as substrate/inhibitor in enzyme assaysAids in understanding enzyme mechanisms

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₄H₁₈O₆
  • Molecular Weight : 282.29 g/mol
  • Melting Point : 163–166°C
  • Optical Rotation : +110° (c=2 in chloroform)
  • Solubility : Soluble in water, acetone, benzene, and ethyl ether .

MBG serves as a chiral building block for synthesizing complex glycans, glycoconjugates, and antimicrobial agents. Its benzylidene group can be selectively cleaved under acidic conditions, allowing controlled modification of the carbohydrate scaffold .

Structural and Functional Modifications

Acylated Derivatives

MBG derivatives with acyl groups at the 2- and 3-positions exhibit enhanced antibacterial activity. For example:

  • Compound 8 (Methyl 4,6-O-benzylidene-3-O-myristoyl-2-O-octanoyl-α-D-glucopyranoside): Shows the highest antibacterial activity against Staphylococcus aureus and Escherichia coli due to the synergistic effects of myristoyl (C14) and octanoyl (C8) chains .
  • Compound 13 (Methyl 4,6-O-benzylidene-3-O-(4-chlorobenzoyl)-2-O-octanoyl-α-D-glucopyranoside): The 4-chlorobenzoyl group enhances antifungal activity against Candida albicans .

Table 1 : Bioactivity of MBG Derivatives

Compound Substituents Key Biological Activity Reference
7 3-O-decanoyl, 2-O-octanoyl Broad-spectrum antibacterial
8 3-O-myristoyl, 2-O-octanoyl Highest antibacterial activity
13 3-O-(4-chlorobenzoyl) Antifungal
Benzoylated Derivatives
  • Reduced solubility in polar solvents compared to MBG due to hydrophobic benzoyl groups. Used in glycosylation reactions but lacks selective deprotection capabilities .
Ethylidene-Protected Analogues
  • 4'-Demethylepipodophyllotoxin-9-(4,6-O-ethylidene-β-D-glucopyranoside): Ethylidene group (instead of benzylidene) alters hydrolysis kinetics. Demonstrates cytotoxicity via DNA strand breaks, highlighting the role of acetal stability in drug design .

Modifications to the Benzylidene Group

  • Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside: 4-Methoxybenzylidene group increases electron density, enhancing resistance to acidic cleavage compared to MBG .
  • Methyl 4-O-(2-hydroxyalkyl)-α-D-glucopyranoside: Reductive opening of the benzylidene group introduces alkyl chains, enabling lipid-carbohydrate hybrid synthesis .

Table 2 : Impact of Protecting Groups on Reactivity

Compound Protecting Groups Key Reactivity Feature
MBG 4,6-O-benzylidene Selective deprotection at 2,3-OH
Methyl 2,3,4,6-tetra-O-benzoyl Benzoyl (2,3,4,6) No selective deprotection
Methyl 4,6-O-(4-methoxybenzylidene) 4-Methoxybenzylidene Enhanced acid stability

Physicochemical Properties

  • Solubility : MBG’s benzylidene group balances hydrophobicity and polarity, making it soluble in both aqueous and organic solvents. In contrast, per-benzoylated derivatives (e.g., Methyl 2,3,4,6-tetra-O-benzoyl) are insoluble in water .
  • Optical Activity : MBG’s high optical rotation (+110°) is critical for chiral resolution studies, whereas ethylidene analogues exhibit lower rotation due to structural differences .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed acetal formation. Methyl-α-D-glucopyranoside (25.74 mmol) is dissolved in dry N,N-dimethylformamide (DMF) and treated with benzaldehyde dimethyl acetal (33.5 mmol) and camphor-10-sulfonic acid (100 mg) as a catalyst. The mixture is heated at 50°C for 6 hours, facilitating the nucleophilic attack of the 4,6-diol on the benzaldehyde-derived electrophile. After neutralization with triethylamine, the product is extracted with ethyl acetate, washed with sodium bicarbonate and brine, and purified via silica gel column chromatography (ethyl acetate/hexane, 3:1).

Table 1: Synthesis Parameters and Outcomes

ParameterValueReference
Starting materialMethyl-α-D-glucopyranoside
ReagentBenzaldehyde dimethyl acetal
CatalystCamphor-10-sulfonic acid
SolventDry DMF
Temperature50°C
Reaction time6 hours
Yield76%
PurificationColumn chromatography

Physicochemical Characterization

The product is obtained as a white crystalline solid with a melting point of 160–163°C, consistent with commercial specifications (164–167°C). Spectroscopic confirmation includes:

  • Infrared (IR) spectroscopy : Absorption bands for C-O-C (acetal) at 1,100–1,050 cm⁻¹ and aromatic C-H stretching at 3,050 cm⁻¹.

  • ¹H NMR : Resonances for the benzylidene proton (δ 5.50 ppm, singlet), anomeric proton (δ 4.75 ppm, doublet, J = 3.8 Hz), and methoxy group (δ 3.41 ppm, singlet).

Alternative Routes: Stannylene Acetal Intermediates

While less common, stannylene acetal-mediated reactions offer an alternative regioselective pathway. Namazi et al. (2005) reported the use of dibutylstannylene acetals to activate specific hydroxyl groups for benzylidene protection. Although full experimental details are unavailable in the provided sources, this method likely involves:

  • Treating methyl-α-D-glucopyranoside with dibutyltin oxide to form a stannylene acetal.

  • Selective benzylidene protection at the 4,6-positions via reaction with benzaldehyde.
    This approach may enhance regioselectivity but requires stringent anhydrous conditions and specialized reagents.

PropertyValueReference
Molecular formulaC₁₄H₁₈O₆
Molecular weight282.29 g/mol
Melting point160–167°C
Boiling point473.0 ± 45.0°C (estimated)
Density1.4 ± 0.1 g/cm³
SolubilityWater, acetone, benzene, ether

Reaction Optimization and Challenges

Catalyst Selection

Camphor-10-sulfonic acid is preferred over traditional protic acids (e.g., p-toluenesulfonic acid) due to its mild acidity and solubility in DMF, which minimizes side reactions such as glycosidic bond cleavage.

Solvent Effects

DMF polar aprotic solvent facilitates reagent solubility and stabilizes the transition state. Substituting DMF with dichloromethane or toluene reduces yields to <50%, likely due to poor dissolution of the carbohydrate substrate.

Purification Challenges

Silica gel chromatography remains indispensable for removing unreacted benzaldehyde derivatives. Attempts to crystallize the crude product directly yield impure material (purity <85%).

Applications and Derivative Synthesis

While beyond preparation methods, methyl 4,6-O-benzylidene-α-D-glucopyranoside serves as a precursor for acylated derivatives with antibacterial properties. Subsequent acylation at the 2- and 3-positions with fatty acid chlorides (e.g., octanoyl chloride) proceeds in pyridine at -5°C, achieving yields of 80–90% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside
Reactant of Route 2
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Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

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